N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide
Description
N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic small molecule featuring a thieno[3,4-c]pyrazole core modified with a 5,5-dioxido (sulfone) group, a 4-chlorophenyl substituent at the 2-position, and a 2-oxo-2H-chromene-3-carboxamide moiety at the 3-position. The sulfone group enhances polarity and metabolic stability, while the 4-chlorophenyl substituent may influence steric and electronic interactions. Structural analysis of such compounds often employs X-ray crystallography, with tools like SHELX playing a historical role in small-molecule refinement .
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O5S/c22-13-5-7-14(8-6-13)25-19(16-10-31(28,29)11-17(16)24-25)23-20(26)15-9-12-3-1-2-4-18(12)30-21(15)27/h1-9H,10-11H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGNMGWOCUHOKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)Cl)NC(=O)C4=CC5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide is a novel compound belonging to the class of thienopyrazoles. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. The following sections provide a comprehensive overview of its synthesis, biological activities, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multiple steps starting from readily available precursors. Common methods include nucleophilic addition-elimination reactions and cyclization processes that introduce the thieno[3,4-c]pyrazole core structure. Advanced techniques such as microwave-assisted synthesis may also be employed to enhance yield and efficiency .
1. Antioxidant Activity
Recent studies have indicated that thienopyrazole derivatives exhibit significant antioxidant properties. For instance, compounds similar to this compound have been shown to protect against oxidative stress in erythrocytes exposed to toxic agents like 4-nonylphenol. This protective effect was evidenced by a reduction in altered erythrocyte morphology compared to control groups .
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Compound (7a) | 12 ± 1.03 |
| Compound (7b) | 0.6 ± 0.16 |
| Compound (7e) | 28.3 ± 2.04 |
| Compound (7f) | 3.7 ± 0.37 |
| Compound (8) | 29.1 ± 3.05 |
2. Anticancer Activity
Thienopyrazole derivatives have been investigated for their anticancer properties against various cancer cell lines. In vitro studies have demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms such as the inhibition of specific kinases involved in cell cycle regulation and survival pathways .
For example, a related study found that certain thienopyrazoles exhibited IC50 values in the low micromolar range against human breast cancer cells (T47D) and colon cancer cells (HCT-116), indicating potent anticancer activity .
3. Anti-inflammatory Activity
The anti-inflammatory potential of thienopyrazole derivatives has also been explored, particularly their ability to inhibit phosphodiesterase enzymes which play a role in inflammatory responses. Compounds within this class have shown promise in reducing inflammation markers in animal models .
Case Studies
A notable case study involved the evaluation of a series of thieno[2,3-c]pyrazole compounds for their biological effects on fish erythrocytes exposed to environmental toxins. The study highlighted the protective effects of these compounds against oxidative damage in erythrocytes of Clarias gariepinus, showcasing their potential as therapeutic agents in toxicological contexts .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the target compound are contextualized below against two analogues from published sources (Table 1).
Core Structural Features
- Target Compound: The thieno[3,4-c]pyrazole core includes a sulfone (5,5-dioxido) group, increasing polarity and oxidative stability compared to non-sulfonated analogues.
- (CAS 893928-14-8): Shares the sulfonated thieno[3,4-c]pyrazole core but substitutes the 2-position with a simple phenyl group and the carboxamide with a 4-methoxyphenyl-pyrrolidone .
- (CAS 893934-07-1) : Lacks the sulfone group, reducing polarity, but retains the 4-chlorophenyl substituent at the 2-position. Its carboxamide features a 5-oxo-1-phenylpyrrolidine group .
Substituent Analysis
- employs phenyl, lacking the chlorine atom’s electronic effects.
- Carboxamide Group: The target’s coumarin-based carboxamide (2-oxo-2H-chromene-3-carboxamide) offers a rigid, planar structure conducive to fluorescence and intermolecular interactions. ’s 4-methoxyphenyl-pyrrolidone and ’s phenyl-pyrrolidone introduce flexible, non-aromatic rings, which may alter solubility and pharmacokinetics.
Molecular Properties
- Molecular Weight : The target’s coumarin group likely increases its molecular weight (~460.9 g/mol) compared to (438.9 g/mol) and (~475.5 g/mol).
- Polarity : The sulfone group in the target and enhances hydrophilicity relative to .
Table 1. Structural and Molecular Comparison
*Estimated based on structural analysis; exact data unavailable in provided evidence.
Implications of Structural Differences
- Bioactivity : The coumarin moiety in the target compound may confer fluorescence, enabling imaging applications, whereas pyrrolidone derivatives (–3) are associated with neurological or enzymatic modulation.
- Solubility & Stability : The sulfone group in the target and improves aqueous solubility compared to . The 4-chlorophenyl group may enhance metabolic stability across all compounds.
- Synthetic Accessibility : ’s lack of sulfone simplifies synthesis, while the target’s coumarin group requires additional steps for functionalization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
